molecular formula C6H10ClN3O B3097352 (4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride CAS No. 13100-57-7

(4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride

Cat. No. B3097352
CAS RN: 13100-57-7
M. Wt: 175.61 g/mol
InChI Key: QQFUKTMKBFWDRF-UHFFFAOYSA-N
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Description

“(4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 73-67-6 . It has a molecular weight of 139.16 and its IUPAC name is (4-amino-2-methyl-5-pyrimidinyl)methanol . It is also known as Toxopyrimidine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3O/c1-4-8-2-5(3-10)6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9) . This indicates that the compound has a pyrimidine ring with an amino group and a methyl group attached to it.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 139.16 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .

Scientific Research Applications

Crystal Structure Analysis

A study conducted by Cramer et al. (1997) involved the reflux of thiamin, which contains (4-Amino-2-methylpyrimidin-5-yl)methanol, in methanol to produce single crystals of a compound useful in crystallography. This compound crystallizes in the rhombohedral space group and its crystal structure can be determined through independent reflections (Cramer et al., 1997).

Synthesis of Pyrimidine Derivatives

Albericio, Kates, and Eritija (2001) describe a method to synthesize 2-amino-4-mercapto-6-methylpyrimidine, which is closely related to (4-Amino-2-methylpyrimidin-5-yl)methanol. This process involves treating commercially available 2-amino-4-chloro-6-methylpyrimidine with specific reagents (Albericio et al., 2001).

Intermediate for Anticancer Drugs

Guo Lei-ming (2012) explored the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate for the synthetic anticancer drug dasatinib. The synthesis involves a cyclization and chlorination process starting from acetamidine hydrochloride (Guo Lei-ming, 2012).

Interaction with Glycine Esters

Zinchenko et al. (2018) studied the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, resulting in the formation of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, which may have potential biological activity (Zinchenko et al., 2018).

Amino Acid Ester Synthesis

Li and Sha (2008) reported a method for preparing amino acid methyl ester hydrochlorides, which can potentially involve (4-Amino-2-methylpyrimidin-5-yl)methanol as a reactant. This process uses methanol in the presence of trimethylchlorosilane (Li & Sha, 2008).

HIV and Kinesin Eg5 Inhibitors

A study by Al-Masoudi et al. (2014) focused on the synthesis of pyrimidine derivatives as potential inhibitors of HIV and kinesin Eg5. These derivatives, including 4-amino-5-((4-chlorophenyl)diazenyl)-6-(alkylamino)-1-methylpyrimidin-2-one, show moderate inhibition properties (Al-Masoudi et al., 2014).

Safety And Hazards

Specific safety and hazard information for “(4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride” was not found in the sources I accessed . For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS).

Future Directions

The future directions for “(4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride” are not specified in the sources I found. The future research and applications of a compound typically depend on its properties and potential uses .

properties

IUPAC Name

(4-amino-2-methylpyrimidin-5-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-4-8-2-5(3-10)6(7)9-4;/h2,10H,3H2,1H3,(H2,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFUKTMKBFWDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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